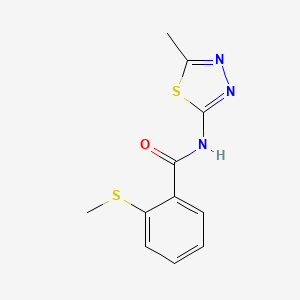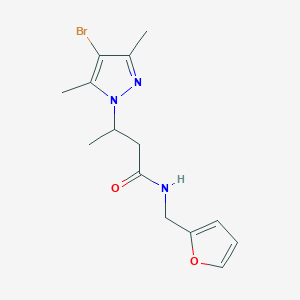![molecular formula C21H24N6O B5375691 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5375691.png)
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine, also known as MPP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes, such as cell proliferation, inflammation, and apoptosis. 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine is also relatively stable and can be synthesized in large quantities. However, 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has limitations in terms of its solubility and toxicity. It is important to use appropriate solvents and concentrations to ensure accurate results.
将来の方向性
There are several future directions for the study of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine. One possible direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an antimicrobial agent. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine and its effects on various cellular processes.
合成法
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 2-methylimidazole with ethyl chloroformate to form 2-methylimidazole-1-carbonyl chloride. This intermediate is then reacted with 4-(3-phenylpropanoyl)-1-piperazine to form the corresponding amide. Finally, the amide is reacted with 2-chloro-4,6-diaminopyrimidine to yield 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine.
科学的研究の応用
4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has been studied extensively for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activity. 4-(2-methyl-1H-imidazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-17-22-9-10-27(17)20-15-19(23-16-24-20)25-11-13-26(14-12-25)21(28)8-7-18-5-3-2-4-6-18/h2-6,9-10,15-16H,7-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUAWMZXTMVBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~,N~1~-diethyl-N~4~-[4-(1-piperidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5375609.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5375640.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5375653.png)
![4-(3,4-dihydro-2(1H)-isoquinolinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5375655.png)

![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![methyl 1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5375675.png)
![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)

![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)